molecular formula C11H13ClN2O2 B14846140 6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide

6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14846140
M. Wt: 240.68 g/mol
InChI Key: QOHLRRVBLVJFAF-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol It is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a dimethylnicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves the reaction of 6-chloronicotinic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group. The resulting intermediate is then subjected to N,N-dimethylation using dimethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The chloro group and cyclopropoxy moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)11(15)7-5-9(10(12)13-6-7)16-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

QOHLRRVBLVJFAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)Cl)OC2CC2

Origin of Product

United States

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